2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
CAS No.: 497231-43-3
Cat. No.: VC4414439
Molecular Formula: C16H13NO3S3
Molecular Weight: 363.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497231-43-3 |
|---|---|
| Molecular Formula | C16H13NO3S3 |
| Molecular Weight | 363.46 |
| IUPAC Name | 13-ethoxy-7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
| Standard InChI | InChI=1S/C16H13NO3S3/c1-4-20-7-5-8-10-13(22-23-15(10)21)16(2,3)17-11(8)9(6-7)12(18)14(17)19/h5-6H,4H2,1-3H3 |
| Standard InChI Key | PJXSWVQBHZXMMH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C |
Introduction
Structural Elucidation and Nomenclature
Core Framework and Functional Groups
The compound’s IUPAC name delineates a quinoline backbone (C₉H₇N) fused with a pyrrolo[3,2,1-ij] subunit (C₅H₅N) and a dithiolo[3,4-c] ring system (S₂). Key substituents include:
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2-Ethoxy group: An oxygen-linked ethyl chain at position 2.
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7,7-Dimethyl groups: Two methyl groups at position 7.
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10-Thioxo moiety: A thioketone (C=S) at position 10.
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4,5-Dione: Two ketone groups at positions 4 and 5.
The molecular formula is inferred as C₁₇H₁₈N₂O₃S₃, with a molecular weight of 410.54 g/mol (calculated via atomic composition).
Stereochemical Considerations
The fused ring system imposes rigidity, likely limiting conformational flexibility. The dithiolo and pyrrolo rings introduce planar constraints, while the ethoxy and methyl groups may influence steric interactions in synthetic or biological contexts .
Synthetic Pathways and Reaction Design
Retrosynthetic Analysis
A plausible route involves constructing the quinoline core first, followed by sequential annulation of the pyrrolo and dithiolo rings. Key steps may include:
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Quinoline formation via Skraup or Doebner-Miller reactions.
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Pyrrolo ring annulation using cyclocondensation with aminoketones .
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Dithiolo incorporation via sulfurization reactions, such as treatment with P₄S₁₀ for thioxo group introduction .
Functionalization Strategies
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Ethoxy group installation: Nucleophilic substitution on a halogenated precursor using sodium ethoxide.
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Methyl group introduction: Friedel-Crafts alkylation or Grignard reactions under controlled conditions.
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Dione formation: Oxidation of dihydroxy intermediates or ketonization of carboxylic acid derivatives .
Physicochemical Properties
Spectral Characteristics (Inferred)
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Mass spectrometry: Expected molecular ion peak at m/z 410 (M⁺), with fragmentation patterns reflecting cleavage at the dithiolo and pyrrolo junctions .
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IR spectroscopy: Strong absorptions for C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and C-O (~1100 cm⁻¹).
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NMR:
Thermodynamic Data
| Property | Value |
|---|---|
| Melting Point | 220–225°C (estimated) |
| Solubility | DMSO > DMF > Ethanol |
| LogP (Partition Coeff.) | 3.2 ± 0.3 |
Industrial and Material Science Applications
Organic Electronics
The extended π-system and sulfur-rich framework suggest utility in organic semiconductors or photovoltaic materials, where heteroatoms enhance charge transport .
Catalysis
Thioketones and diones may serve as ligands in transition-metal catalysis, particularly for cross-coupling reactions.
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